molecular formula C11H15NO B1618205 N-Isobutylbenzamide CAS No. 5705-57-7

N-Isobutylbenzamide

Cat. No.: B1618205
CAS No.: 5705-57-7
M. Wt: 177.24 g/mol
InChI Key: ZABMXPJUCKVZSH-UHFFFAOYSA-N
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Description

Contextualization of Benzamide (B126) Scaffolds in Chemical Biology

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. vulcanchem.comontosight.ai This structural motif is a cornerstone in medicinal chemistry and chemical biology, with benzamide derivatives being extensively studied for their diverse pharmacological and biological activities. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for a wide array of substitutions on both the benzene ring and the amide nitrogen, leading to a vast chemical space with varied physicochemical properties and biological targets. ontosight.ai

The significance of the benzamide core lies in its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for binding to biological macromolecules like enzymes and receptors. nih.gov This has led to the development of numerous therapeutic agents with applications as anti-inflammatory, antimicrobial, anticancer, and antifungal agents. ontosight.aiontosight.ai Furthermore, the rigid nature of the benzamide framework makes it an ideal component for creating structured molecules, including those designed to mimic protein secondary structures like α-helices, thereby enabling the modulation of protein-protein interactions (PPIs). nih.govscispace.comrsc.org

Significance of N-Isobutyl Substituents in Chemical Design

The incorporation of an N-isobutyl group onto the benzamide scaffold is a deliberate strategy in chemical design aimed at modulating the compound's properties. The isobutyl group, with its branched alkyl structure, imparts several key characteristics:

Increased Lipophilicity: The isobutyl group enhances the hydrophobicity of the molecule compared to smaller alkyl substituents. This increased lipophilicity can influence a compound's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.

Steric Influence: The branched nature of the isobutyl group introduces steric bulk. This can be advantageous in conferring selectivity for a particular biological target by preventing binding to other, less accommodating sites. It can also influence the rotational freedom around the amide bond, potentially locking the molecule into a bioactive conformation.

Metabolic Stability: Alkylation at the amide nitrogen can protect the amide bond from enzymatic cleavage, thereby increasing the metabolic stability and in vivo half-life of the compound.

The strategic use of the isobutyl substituent is a common tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound. mdpi.com

Overview of N-Isobutylbenzamide as a Research Focus

This compound itself serves as a fundamental building block and a point of reference in the synthesis and study of more complex benzamide derivatives. umich.edu Research involving this compound often explores its synthesis, reactivity, and its role as a precursor to molecules with potential biological applications. For instance, studies have investigated the reaction of this compound with various reagents to understand fundamental chemical transformations and to create novel compounds. arkat-usa.org

Derivatives of this compound have been synthesized and investigated for a range of biological activities. For example, 3,5-di-t-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB) has been identified as a non-steroidal ecdysone (B1671078) agonist, a class of compounds that can act as insect growth regulators. researchgate.netresearchgate.net Other substituted N-isobutylbenzamides have been explored for their potential as anthelmintics and for their interactions with biological targets such as the androgen receptor. mdpi.comresearchgate.net

The following table provides a summary of some researched this compound derivatives and their primary areas of investigation:

Compound NameKey Structural FeaturesResearch Focus
3,5-di-t-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB)Di-tert-butyl and hydroxyl groups on the benzene ring.Insect growth regulation (ecdysone agonist). researchgate.netresearchgate.net
3-Amino-4-chloro-N-isobutylbenzamideAmino and chloro substituents on the benzene ring.Antimicrobial and antioxidant activity. vulcanchem.com
4-Bromo-N-isobutylbenzamideBromo substituent on the benzene ring.Chemical intermediate for pharmaceutical synthesis.
5-acetamido-2-allyloxy-N-isobutyl-benzamideAcetamido and allyloxy groups on the benzene ring.Potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
N-(4-chlorophenethyl)-2-iodo-N-isobutylbenzamideAdditional N-alkylation and substituted phenethyl group.Potential anthelmintic activity. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5705-57-7

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

ZABMXPJUCKVZSH-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1

Other CAS No.

5705-57-7

Origin of Product

United States

Advanced Synthetic Methodologies for N Isobutylbenzamide and Its Derivatives

Classical Amidation Techniques

The synthesis of N-substituted amides is a fundamental transformation in organic chemistry, with numerous methods developed to facilitate this crucial bond formation. The preparation of N-isobutylbenzamide, a representative secondary amide, can be achieved through several classical amidation techniques, each with its own set of reagents and conditions.

Schotten-Baumann Protocol for this compound Synthesis

The Schotten-Baumann reaction is a well-established method for the synthesis of amides and esters. It typically involves the reaction of an amine with an acyl chloride under basic aqueous conditions. In the context of this compound synthesis, this protocol utilizes isobutylamine (B53898) and benzoyl chloride. arkat-usa.orgumich.edu The base, commonly an aqueous solution of sodium hydroxide, serves to neutralize the hydrogen chloride gas that is formed as a byproduct of the reaction, thereby preventing the protonation of the unreacted amine. uomustansiriyah.edu.iq

The reaction proceeds by the nucleophilic attack of the isobutylamine on the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent elimination of a chloride ion, facilitated by the basic conditions, yields the desired this compound. uomustansiriyah.edu.iq Following the reaction, the product, which is often a solid, can be purified by recrystallization from a suitable solvent such as ethanol. arkat-usa.orgumich.edu

Table 1: Schotten-Baumann Synthesis of this compound

Reactants Reagents Product Key Features
Isobutylamine Benzoyl Chloride, aq. NaOH This compound Base-catalyzed acylation, neutralizes HCl byproduct. uomustansiriyah.edu.iq

Carbodiimide-Mediated Couplings (e.g., EDCI·HCl, HOBt·H2O, DIPEA) in Amide Formation

Carbodiimide-mediated coupling reactions are a cornerstone of modern amide synthesis, particularly in peptide chemistry and for substrates with sensitive functional groups. researchgate.netnih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl) are widely used to activate carboxylic acids for nucleophilic attack by an amine. analis.com.mybachem.com The process is often enhanced by the addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt·H2O), which can increase reaction rates and suppress side reactions, including racemization. bachem.comluxembourg-bio.com A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is frequently included to scavenge the acid generated during the reaction. nih.govanalis.com.my

The mechanism involves the reaction of the carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then be attacked by the amine to form the amide bond, regenerating the urea (B33335) byproduct, which in the case of EDCI is water-soluble and easily removed during workup. bachem.com Alternatively, the O-acylisourea can react with HOBt to form an active ester, which is less prone to side reactions and efficiently acylates the amine. nih.govluxembourg-bio.com This combination of reagents provides a mild and efficient route for the formation of this compound from benzoic acid and isobutylamine.

Table 2: Reagents in Carbodiimide-Mediated Amide Synthesis

Reagent Function
EDCI·HCl Carbodiimide coupling agent, activates carboxylic acid. analis.com.mybachem.com
HOBt·H2O Coupling additive, suppresses side reactions and enhances reactivity. bachem.comluxembourg-bio.com
DIPEA Non-nucleophilic base, acid scavenger. nih.govanalis.com.my

Acid Chloride Routes (e.g., using Oxalyl Chloride)

Another prevalent method for amide synthesis involves the conversion of a carboxylic acid into a more reactive acid chloride, which is then treated with an amine. Oxalyl chloride is a common and effective reagent for this transformation, converting benzoic acid into benzoyl chloride. acs.org This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). mdpi.com

Once the benzoyl chloride is formed, it is reacted with isobutylamine to produce this compound. This step is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated. sci-hub.se This two-step, one-pot procedure is highly efficient and widely applicable for the synthesis of a variety of amides. The primary advantage of this route is the high reactivity of the acid chloride intermediate, which often leads to high yields of the desired amide product.

Functional Group Transformations and Derivatization Strategies

Beyond the direct synthesis of this compound, its scaffold can be involved in or be the product of various functional group transformations, allowing for the synthesis of more complex derivatives.

Alkylation Reactions Involving this compound Scaffolds

The nitrogen atom of a secondary amide, such as that in an this compound derivative, can undergo alkylation to form a tertiary amide. This transformation can be a key step in modifying the properties of a molecule. nih.gov For instance, the alkylation of N-(4-chlorophenethyl)-2-iodobenzamide with 1-bromo-2-methylpropane (B43306) (isobutyl bromide) can be used to synthesize N-(4-chlorophenethyl)-2-iodo-N-isobutylbenzamide. mdpi.comnih.gov Such reactions are typically carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic.

Table 3: Example of N-Alkylation of a Benzamide (B126) Derivative

Substrate Alkylating Agent Product
N-(4-chlorophenethyl)-2-iodobenzamide 1-bromo-2-methylpropane N-(4-chlorophenethyl)-2-iodo-N-isobutylbenzamide mdpi.comnih.gov

Debenzylation Reactions yielding this compound

In certain synthetic strategies, a benzyl (B1604629) group may be used as a protecting group for the amide nitrogen. The removal of this group, or debenzylation, is therefore a crucial step. A method for the debenzylation of N-benzylcarboxamides involves the use of N-bromosuccinimide (NBS). thieme-connect.de This reaction can proceed at room temperature and is thought to involve a free radical process initiated at the amide NH. thieme-connect.de This strategy allows for the unmasking of the secondary amide functionality, providing a route to this compound from an N-benzyl-N-isobutylbenzamide precursor. Other debenzylation methods can employ reagents like potassium tert-butoxide in DMSO with oxygen. researchgate.net

Nucleophilic Acyl Substitution and Amide Bond Modifications

The synthesis of this compound and its derivatives often involves nucleophilic acyl substitution, a fundamental reaction in organic chemistry. libretexts.org This process typically starts with a nucleophilic attack on the electrophilic carbonyl carbon of a carboxylic acid derivative, leading to a tetrahedral intermediate. libretexts.org The subsequent elimination of a leaving group reforms the carbonyl double bond, resulting in the substituted amide. libretexts.org For instance, this compound can be prepared via the Schotten-Baumann reaction, which involves treating isobutylamine with benzoyl chloride. umich.edu

Recent advancements have focused on developing more efficient and environmentally friendly methods. One such approach involves the use of organolithium reagents with aliphatic and (hetero)aromatic amides. researchgate.net This method is notable for its rapid reaction times (as short as 20 seconds) and high chemoselectivity, even under aerobic conditions in a sustainable solvent like cyclopentyl methyl ether (CPME). researchgate.net

Amide bond modifications are crucial for diversifying the functional properties of this compound derivatives. These modifications can be achieved through various strategies, including the activation of the amide bond to facilitate cleavage and the formation of new bonds. nsf.gov For example, the introduction of specific functional groups near the amide bond can induce a twist in the C-N bond, making it more susceptible to cleavage by nucleophiles like amines or alcohols. nsf.gov This allows for transamidation and esterification reactions under mild, metal-free conditions. nsf.gov

A study demonstrated the nucleophilic acyl substitution on a range of benzamides using n-butyllithium in CPME at room temperature. The reaction is quenched with water after a short period, yielding ketones as the major product. The table below summarizes the ketone-to-alcohol product ratio for different substituted benzamides.

EntrySubstrate (Benzamide Derivative)Ketone/Alcohol Ratio (k/a)Yield of Ketone (%)
1N,N-dibenzylbenzamide>99:198
2N-benzyl-N-methylbenzamide>99:196
3N,N-diisopropylbenzamide>99:199
4N-methoxy-N-methylbenzamide>99:197
51-(4-benzoylpiperazin-1-yl)ethan-1-one>99:199
64-benzoyl-N,N-diethylpiperazine-1-carboxamide>99:199
7(4-methoxyphenyl)(morpholino)methanone>99:199
8N-isobutyl-N-methylbenzamide>99:199
9This compound1:148
10N-cyclohexylbenzamide1:1.539

Data sourced from a study on fast and general routes to ketones from amides and organolithium compounds. researchgate.net

Cascade and Tandem Reaction Approaches Incorporating N-Isobutylbenzamides

Cascade and tandem reactions offer an efficient pathway to complex molecular architectures from simpler starting materials in a single pot, minimizing waste and purification steps. These strategies have been successfully applied to the synthesis of various heterocyclic compounds using this compound derivatives as key precursors.

Substituted N-isobutylbenzamides are versatile substrates for a variety of cyclization reactions to form heterocyclic structures. For instance, N-substituted ortho-halobenzamides, including N-isobutyl-2-iodobenzamide, can undergo copper-mediated cross-coupling reactions with potassium selenocyanate (B1200272) to form 2-alkyl-1,2-benzisoselenazol-3(2H)-ones. nih.gov This reaction can be performed under both thermal and photoinduced conditions. nih.gov The thermal process often utilizes a copper(I) iodide catalyst and a ligand such as 1,10-phenanthroline, while the photoinduced method can proceed at low temperatures without a ligand. nih.gov

Another significant application is the synthesis of isoindolinones, a scaffold present in many biologically active compounds. researchgate.net Ruthenium-catalyzed oxidative cyclization of benzamides with vinyl sulfone provides a route to 3-methyleneisoindolin-1-ones. researchgate.net This methodology has been extended to the coupling of N-alkylated benzamides with phenylvinyl sulfone or acrylate (B77674) derivatives to produce 3-alkylideneisoindolinones. researchgate.net

The following table presents data on the synthesis of 2-alkyl-1,2-benzisoselenazol-3(2H)-ones from N-substituted ortho-iodobenzamides.

EntryN-SubstituentReaction ConditionsYield (%)
1N-isobutylCuI, Cs2CO3, KSeCN, MeCN, 0 °C to rt, 32 hNot specified
2N-phenyl (Ebselen)CuI, 1,10-phenanthroline, KSeCN, heatingNot specified
3N-phenyl (Ebselen)CuI, KSeCN, photoinduced, low tempNot specified

Data adapted from research on copper-promoted C–Se bond formation. nih.gov

Amino-N-substituted benzamides are valuable building blocks for the synthesis of complex polycyclic heterocyclic systems. A notable example is the formation of quinoxalino[2,1-b]quinazolin-12-ones through a two-step tandem reaction. nih.govrsc.orgresearchgate.net This process involves the reaction of 2,3-dichloroquinoxaline (B139996) with 2-amino-N-substituted benzamides in an alkaline medium, such as dimethylformamide (DMF), at elevated temperatures. nih.govrsc.orgresearchgate.net

The reaction proceeds through an initial nucleophilic aromatic substitution (SNAr), where the amino group of the benzamide derivative displaces one of the chlorine atoms on the quinoxaline (B1680401) ring. nih.gov This is followed by an intramolecular cyclization to form the fused polycyclic system. nih.gov This methodology has been utilized to create a library of quinoxalino[2,1-b]quinazolinone derivatives with various substituents on the benzamide nitrogen. nih.govrsc.orgresearchgate.net

The table below illustrates the synthesis of various quinoxalino[2,1-b]quinazolin-12-one derivatives from different 2-amino-N-substituted benzamides.

Starting Benzamide (N-substituent)Reaction ConditionsProductYield (%)
N-methyl2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-methyl-12H-quinoxalino[2,1-b]quinazolin-12-one85
N-ethyl2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-ethyl-12H-quinoxalino[2,1-b]quinazolin-12-one82
N-propyl2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-propyl-12H-quinoxalino[2,1-b]quinazolin-12-one80
N-butyl2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-butyl-12H-quinoxalino[2,1-b]quinazolin-12-one78
N-isobutyl2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-isobutyl-12H-quinoxalino[2,1-b]quinazolin-12-one75
N-phenyl2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-phenyl-12H-quinoxalino[2,1-b]quinazolin-12-one90
N-(p-tolyl)2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-(p-tolyl)-12H-quinoxalino[2,1-b]quinazolin-12-one92
N-(p-methoxyphenyl)2,3-dichloroquinoxaline, KOH, DMF, 80-100 °C6-(p-methoxyphenyl)-12H-quinoxalino[2,1-b]quinazolin-12-one88

Data derived from studies on the design and synthesis of novel quinoxalino[2,1-b]quinazolin-12-ones. nih.gov

Chemical Reactivity and Mechanistic Investigations of N Isobutylbenzamide

Reactions with Phosphorus Reagents

The reaction of N-Isobutylbenzamide with phosphoric anhydride (B1165640) results in the formation of N-Isobutyldibenzamide. arkat-usa.org In a study, this compound was reacted with three equivalents of phosphoric anhydride in chloroform (B151607) at room temperature for 41 hours. arkat-usa.org Following column chromatography, N-Isobutyldibenzamide was isolated with a 24% yield. arkat-usa.org This reaction is part of a broader investigation into the reactions of N-alkyl amides with phosphoric anhydride, which contrasts with the reactions of benzanilides that typically yield N-substituted aroyl benzamidines under similar conditions. arkat-usa.org

The formation of the imide (N-Isobutyldibenzamide) rather than an amidine is a key finding that provides insight into the reaction mechanism. arkat-usa.org The difference in outcome is attributed to the nature of the N-substituent (alkyl vs. aryl). arkat-usa.org

Reaction Details:

Reactant Reagent Solvent Time Temperature Product Yield

The reaction of amides with phosphoric anhydride is proposed to proceed through phosphorylated intermediates. arkat-usa.org The initial step is believed to be the O-phosphorylation of the amide, which then undergoes phosphorotropy to form an equilibrium mixture with the N-phosphorylated amide. arkat-usa.org In the case of N-alkylbenzamides like this compound, the N-phosphorylated amide intermediate is thought to be more reactive in a subsequent step. arkat-usa.org

The formation of N-Isobutyldibenzamide supports the existence of an N-phosphorylated amide intermediate. arkat-usa.org It is proposed that the iminol tautomer, formed from the O-phosphorylated imidate, attacks the carbonyl group of the tautomeric N-phosphorylated amide. arkat-usa.org This is followed by the elimination of phosphate (B84403) to yield the final imide product. arkat-usa.org The stability of the intermediates plays a crucial role; the developing nitrogen anion in the case of N-alkyl amides is not delocalized, making the alternative pathway leading to amidines (as seen with N-aryl amides) less favorable. arkat-usa.org

Formation of N-Isobutyldibenzamide via Phosphoric Anhydride

Studies on Tautomerism and Isomerization

The concept of amide-iminol tautomerism is central to understanding the reactivity of amides in certain reactions. researchgate.net In the context of the reaction of this compound with phosphoric anhydride, the formation of a nucleophilic iminol tautomer is a key mechanistic step. arkat-usa.org This tautomer is generated from the O-phosphorylated imidate intermediate upon interaction with a protic solvent or atmospheric moisture. arkat-usa.org

The iminol tautomer, being nucleophilic, is proposed to attack the carbonyl carbon of the N-phosphorylated amide intermediate, leading to the formation of N-Isobutyldibenzamide. arkat-usa.org This highlights the ambident nucleophilic character of amides and the role of tautomerization in directing the reaction pathway. arkat-usa.orgresearchgate.net

While specific variable temperature NMR studies on this compound itself were not detailed in the provided search results, studies on related benzamide (B126) derivatives provide insights into the phenomenon of restricted rotation. arkat-usa.orgmdpi.com For instance, in N-benzoyl-N,N′-bis(2,6-diisopropylphenyl)benzamidine, the barrier to rotation about the least restricted aryl-N bond was determined to be 76 kJ mol⁻¹ using variable temperature NMR spectroscopy. arkat-usa.org This restricted rotation arises from steric hindrance and leads to the observation of non-equivalent signals for prochiral groups in the NMR spectrum. arkat-usa.org

In another study on N-benzhydrylformamides, dynamic NMR and DFT calculations were used to investigate the internal rotation of formyl and aromatic fragments. mdpi.com The rotational barriers for the formyl group were found to be in the range of 20–23 kcal/mol. mdpi.com These studies demonstrate the utility of variable temperature NMR in quantifying the energy barriers associated with conformational changes in amide-containing molecules. mdpi.commontana.edu

Advanced Spectroscopic and Structural Characterization in N Isobutylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of N-Isobutylbenzamide, offering a window into the chemical environment of its constituent atoms.

Proton (¹H) NMR Applications in Structure Elucidation and Conformational Analysis

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the this compound molecule. The resulting spectrum displays characteristic signals that correspond to the aromatic protons of the benzoyl group and the aliphatic protons of the isobutyl moiety.

In a typical ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.40 and 7.80 ppm. thieme-connect.decornell.edursc.org Specifically, the protons ortho to the carbonyl group are often observed as a multiplet around δ 7.70-7.85 ppm, while the meta and para protons resonate as a multiplet between δ 7.37-7.55 ppm. cornell.edu

The protons of the isobutyl group are observed in the upfield region. The CH₂ protons adjacent to the nitrogen atom typically appear as a triplet of doublets or a multiplet around δ 3.29 ppm. cornell.edu The methine (CH) proton of the isobutyl group is observed as a multiplet around δ 1.90 ppm, and the magnetically equivalent methyl (CH₃) protons give a characteristic doublet around δ 0.98 ppm. cornell.edu A broad singlet, often seen around δ 6.13-6.23 ppm, corresponds to the amide (NH) proton. thieme-connect.decornell.edu

Conformational analysis of this compound and its derivatives can also be explored using ¹H NMR. The coupling constants (J values) between adjacent protons provide valuable information about dihedral angles, which in turn helps in deducing the preferred conformation of the molecule in solution. For instance, in some derivatives, the presence of Z/E isomers due to restricted rotation around the amide bond can be identified by the appearance of distinct sets of signals in the ¹H NMR spectrum. mdpi.com

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Reference
Aromatic-H (ortho) 7.70-7.85 m - cornell.edu
Aromatic-H (meta, para) 7.37-7.55 m - cornell.edu
NH 6.13-6.23 br s - thieme-connect.decornell.edu
N-CH₂ 3.29 td J = 6.4, 6.0, 0.8 cornell.edu
CH 1.90 dt J = 13.5, 6.7 cornell.edu
CH₃ 0.98 dd J = 6.7, 0.9 cornell.edu

Data obtained in CDCl₃. Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for a comprehensive analysis of the carbon skeleton.

The carbonyl carbon of the amide group is typically the most downfield signal, appearing around δ 167.72 ppm. cornell.edu The aromatic carbons of the benzene (B151609) ring resonate in the range of approximately δ 126.95 to 135.11 ppm. cornell.edu The quaternary aromatic carbon to which the carbonyl group is attached is found around δ 135.11 ppm, while the other aromatic carbons appear at δ 131.47 ppm, δ 128.72 ppm, and δ 126.95 ppm. cornell.edu

The aliphatic carbons of the isobutyl group are observed in the upfield region of the spectrum. The CH₂ carbon bonded to the nitrogen atom resonates at approximately δ 47.49 ppm. cornell.edu The CH carbon appears around δ 28.80 ppm, and the two equivalent methyl carbons are found at approximately δ 20.33 ppm. cornell.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm Reference
C=O 167.72 cornell.edu
Aromatic-C (quaternary) 135.11 cornell.edu
Aromatic-CH 131.47 cornell.edu
Aromatic-CH 128.72 cornell.edu
Aromatic-CH 126.95 cornell.edu
N-CH₂ 47.49 cornell.edu
CH 28.80 cornell.edu
CH₃ 20.33 cornell.edu

Data obtained in CDCl₃. Chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.

Variable Temperature NMR for Dynamic Studies

Variable Temperature (VT) NMR is a powerful technique for investigating dynamic processes in molecules, such as conformational changes and restricted rotation. In the context of this compound and related amides, VT-NMR can be employed to study the rotational barrier around the amide C-N bond. arkat-usa.org

At room temperature, the rotation around the amide bond is often slow on the NMR timescale, which can lead to the observation of distinct signals for atoms in different conformational environments (e.g., Z and E isomers). mdpi.com As the temperature is increased, the rate of rotation increases. If the temperature is raised to a point where the rotation becomes fast on the NMR timescale, the separate signals for the different conformers will coalesce into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotational process. For instance, studies on related N-acetyl-N,N'-bis(2,6-diisopropylphenyl)-acetamidine have shown that non-equivalence of signals can persist up to 130°C, indicating a significant rotational barrier. arkat-usa.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

GC-MS for Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS can be used to confirm the identity of the compound by matching its retention time and mass spectrum with that of a known standard. nih.gov The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can be used for structural confirmation.

LC-MS and HRMS for High-Resolution Mass Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.

In the study of this compound and its derivatives, LC-MS and HRMS are frequently employed to confirm the successful synthesis of the target compounds. mdpi.comacs.orgmdpi.com For this compound, HRMS analysis would typically show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. For example, the calculated exact mass for the [M+H]⁺ ion of this compound (C₁₁H₁₆NO⁺) is 178.1226, and a high-resolution mass spectrometer would be able to measure this mass with an error of only a few parts per million, thus confirming the elemental formula. cornell.edu

MALDI-TOF in Complex Mixture Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of complex mixtures containing this compound derivatives. This soft ionization technique is particularly useful for determining the molecular weights of non-volatile and thermally labile compounds within a mixture, providing rapid and sensitive detection.

In a structure-activity relationship study of bis-benzamides as potential inhibitors of androgen receptor-coactivator interactions, MALDI-TOF was employed to confirm the identity of synthesized compounds. For instance, the analysis of 3-Isobutoxy-4-[(3-isobutoxy-4-nitrobenzoyl)amino]-N-isobutylbenzamide (9b) showed a sodium adduct ion peak ([M+Na]⁺) at m/z 452.54, which closely matched the calculated value of 452.18 for its molecular formula C₂₂H₂₇N₃NaO₆. researchgate.netnih.gov This confirmed the successful synthesis of the target molecule. researchgate.netnih.gov Similarly, other derivatives in the study were characterized by their respective molecular ion peaks, demonstrating the utility of MALDI-TOF in verifying the components of a synthetic library. nih.gov

Table 1: MALDI-TOF Data for this compound Derivatives

Compound Calculated [M+H]⁺ or [M+Na]⁺ Found m/z Reference
3-Isobutoxy-4-[(3-isobutoxy-4-nitrobenzoyl)amino]benzoic acid 387.19 ([M+H]⁺) 387.67 nih.gov
3-Isobutoxy-4-[(3-isobutoxy-4-nitrobenzoyl)amino]-N-isobutylbenzamide (9b) 452.18 ([M+Na]⁺) 452.54 researchgate.netnih.gov
2-[[3-Isobutoxy-4-[(3-isobutoxy-4-nitrobenzoyl)amino]benzoyl]amino]acetic acid 486.26 ([M+H]⁺) 486.76 nih.gov

Infrared (IR) and Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a molecular fingerprint.

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. spectrabase.com Key vibrational frequencies include:

N-H Stretch: A prominent peak is observed around 3296 cm⁻¹, which is characteristic of the N-H stretching vibration in a secondary amide. chegg.com

C-H Stretches: Aromatic C-H stretching vibrations appear around 3061 cm⁻¹, while aliphatic C-H stretching from the isobutyl group is observed at approximately 2959 cm⁻¹, 2916 cm⁻¹, and 2874 cm⁻¹. chegg.com

C=O Stretch (Amide I): A strong absorption band around 1634 cm⁻¹ is assigned to the carbonyl (C=O) stretching vibration. chegg.com

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, typically appears around 1547 cm⁻¹. chegg.com

C=C Stretch: Aromatic C=C stretching vibrations are found in the 1547-1380 cm⁻¹ region. chegg.com

C-H Bending: Out-of-plane C-H bending vibrations are also observed at lower wavenumbers. chegg.com

Research on various derivatives of this compound consistently utilizes FTIR to verify the presence of the core amide functionality and other introduced groups. For example, in the synthesis of α-amino ketones from this compound, the FTIR spectra of the products showed characteristic amide and ketone carbonyl stretches. sci-hub.se Similarly, studies on polyfluorinated benzamides and other complex benzamide (B126) analogs report detailed FTIR data to confirm the successful synthesis and structural integrity of the molecules. acs.orgnih.govnih.gov

Table 2: Key FTIR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H Stretch (secondary amide) 3296 chegg.com
C-H Stretch (aromatic) 3080, 3061 chegg.com
C-H Stretch (alkyl) 2959, 2916, 2874 chegg.com
C=O Stretch (Amide I) 1634 chegg.com

X-ray Crystallography of this compound Derivatives

While a crystal structure for the parent this compound is not detailed in the provided context, crystallographic studies on its derivatives have been instrumental in structure-based drug design and understanding molecular interactions. For instance, in the development of anthelmintics, docking experiments based on crystallographic structures of related benzamide inhibitors bound to their target enzyme, complex II, guided the design of new analogs. mdpi.com

In a study on polyfluorinated benzamides, the X-ray crystal structure of 2-fluorobenzamide (B1203369) (9) was used as a reference to understand the orientation of the amide group relative to the fluorine substituent. nih.gov This analysis revealed a preferred intramolecular F···H–N interaction, which helped in assigning signals in the ¹³C NMR spectra. nih.gov Similarly, the crystal structure of another derivative, 7e, showed a sandwich π–π stacking arrangement and intramolecular N–H···F bonds, providing critical insights into its solid-state conformation. nih.gov The determination of the crystal structure of (S)-N-(1-(3-Chlorophenyl)-1-oxohexan-2-yl)benzamide, a product derived from an this compound-related synthesis, was used to unambiguously establish the product's configuration. sci-hub.se

These examples highlight the power of X-ray crystallography in providing detailed atomic-level information that is essential for confirming molecular structures, understanding intermolecular forces, and guiding further chemical synthesis and biological evaluation.

Computational Chemistry and Molecular Modeling of N Isobutylbenzamide

Quantum Mechanical Calculations for Electronic and Conformational Properties

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its electronic structure and stable conformations. These computational methods have been applied to N-isobutylbenzamide derivatives to elucidate their reactivity and interaction capabilities.

While specific semi-empirical or ab initio studies focused solely on this compound are not extensively detailed in the provided context, these methods form the foundational principles for more advanced calculations. They are crucial for initial geometry optimizations and for providing a qualitative understanding of the molecular orbitals, which is essential before undertaking more computationally expensive methods like Density Functional Theory.

Density Functional Theory (DFT) has been utilized to investigate the properties of molecules containing the this compound scaffold. For instance, in the development of novel inhibitors for the main protease (Mpro) of COVID-19, synthesized molecules, including a derivative named 2-((3-Chloroquinoxalin-2-yl)amino)-N-isobutylbenzamide, underwent optimization using Gaussian 09 software at the B3LYP/6-31G(d,p) level of theory. nih.gov This level of theory is a common DFT method used to obtain an accurate optimized geometry and electronic structure of the ligand before performing docking studies. nih.gov Such calculations are critical for ensuring that the ligand's conformation is energetically favorable, which in turn leads to more reliable predictions of its binding mode and affinity with a protein target. nih.gov

Semi-empirical and Ab Initio Molecular Orbital (MO) Calculations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the behavior of a ligand-protein complex over time, providing insights into its stability and the dynamics of their interaction.

Studies on benzamide (B126) analogs have employed MD simulations to understand the stability of ligand-receptor interactions in a physiological environment. mdpi.com For example, when investigating potential anthelmintics, nematode complex II structures were embedded in a simulated mitochondrial inner membrane to run MD experiments. mdpi.com In the context of COVID-19 research, MD simulations were used to evaluate the stability of complexes formed between benzamide derivatives and the SARS-CoV-2 main protease (Mpro). rsc.orgresearchgate.net Key metrics such as the radius of gyration (Rg) are analyzed to assess the compactness of the ligand-protein complex, where a lower Rg value suggests greater compactness and more stable interactions. rsc.org These simulations, often run for hundreds of nanoseconds, confirm the stability of the protein-ligand complex and substantiate the binding modes predicted by docking studies. nih.gov

Ligand-Protein Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. This method has been instrumental in studying this compound derivatives as potential inhibitors of various protein targets.

Docking studies have been pivotal in identifying this compound derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro/3CLpro), a critical enzyme for viral replication. rsc.orgresearchgate.net These in silico investigations show that these compounds can fit effectively into the active site of the enzyme. researchgate.net The interactions are often characterized by multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. researchgate.netauctoresonline.org For example, in the docking of benzamide-pyrazolone derivatives with the 6LU7 protein data bank (PDB) structure of Mpro, hydrogen bonds were observed with residues like GLU166 and ARG188. auctoresonline.org Similarly, studies on other benzamide derivatives targeting Mpro highlight interactions with catalytic dyad residues, such as HIS41 and CYS145, which are crucial for the enzyme's function. bioprofile.cn The analysis of these interactions provides critical structural insights for the rational design of more potent inhibitors. researchgate.net

A primary output of docking studies is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more favorable and stable interaction. auctoresonline.org

In studies involving derivatives, these predicted affinities are used to rank compounds and prioritize them for synthesis and further biological evaluation. mdpi.com For instance, a study on quinoxalino[2,1-b]quinazolin-12-one derivatives identified a compound with a binding affinity of -9.0 kcal/mol against SARS-CoV-2 Mpro, indicating a strong potential for inhibition. rsc.org Another study on benzamide-appended pyrazolone (B3327878) derivatives reported binding energies ranging from -8.70 to -8.99 kcal/mol against the same target. auctoresonline.org These computational predictions are essential for guiding the optimization of lead compounds to enhance their modulatory effects on the target protein.

Interactive Data Table: Predicted Binding Affinities of Benzamide Derivatives against SARS-CoV-2 Mpro (6LU7)

Ligand DerivativePredicted Binding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting ResiduesReference
Ligand-a (Benzamide-pyrazolone)-8.90301.49ARG188 auctoresonline.org
Ligand-c (Benzamide-pyrazolone)-8.99255.23GLU166 auctoresonline.org
Ligand-d (Benzamide-pyrazolone)-8.85325.66Not Specified auctoresonline.org
Ligand-e (Benzamide-pyrazolone)-8.70420.33Not Specified auctoresonline.org
6-(p-tolylamino)-12H-quinoxalino[2,1-b]quinazolin-12-one-9.0Not SpecifiedNot Specified rsc.org

Analysis of Interactions with Receptor Binding Sites (e.g., SARS-CoV-2 Mpro)

Structure-Based Bioisosterism Design Principles

In the realm of computational chemistry and molecular modeling, structure-based bioisosterism design is a cornerstone for the rational modification of lead compounds to enhance their pharmacological profiles. This approach leverages detailed knowledge of the three-dimensional structure of the biological target to guide the replacement of specific functional groups or fragments with bioisosteres—substituents that retain similar biological activity. researchgate.netresearchgate.net The design principles are rooted in understanding the critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and the target's binding site. gardp.orgdrugdiscoverynews.com For this compound and its analogs, these principles are instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

A notable application of these principles is in the development of anthelmintic agents based on the benzamide scaffold. mdpi.com Research has focused on the bioisosteric replacement of the central amide moiety in ortho-substituted benzamides, which are known inhibitors of the mitochondrial complex II in nematodes. mdpi.comnih.gov Computational tools, particularly molecular docking, form the foundation of this design process, allowing for an in-silico evaluation of potential bioisosteres before their chemical synthesis. gardp.orgnih.gov

In a comprehensive study, researchers utilized a homology model of the Caenorhabditis elegans complex II to perform docking analyses of various benzamide analogs. mdpi.com The docking studies revealed that the amidic carbonyl group of the parent benzamide is crucial for its binding affinity, as it forms key hydrogen bonds with residues such as Trp215 of subunit B and Tyr96 of subunit D within the binding pocket. mdpi.com The aromatic ring of the benzamide establishes a significant interaction with Arg74 of subunit C. mdpi.com This structural insight provided a clear rationale for selecting and designing bioisosteres that could mimic these interactions.

The following table summarizes the designed bioisosteric replacements for the amide group in a reference benzamide, Wact-11, and the computational rationale behind their selection.

Original Group Bioisosteric Replacement Computational Design Rationale Reference
Amide (-CONH-)Ester (-COO-)To evaluate the role of the amide nitrogen in nematicidal activity. The ester oxygen can still act as a hydrogen bond acceptor, similar to the amide carbonyl. mdpi.com
Amide (-CONH-)Thioamide (-CSNH-)The sulfur atom is larger and less electronegative than oxygen, which can alter the hydrogen bonding capacity and steric interactions within the binding site. mdpi.com
Amide (-CONH-)Selenoamide (-CSeNH-)Similar to the thioamide, this replacement explores the effect of a larger, more polarizable atom on the key interactions. mdpi.com
Amide (-CONH-)Urea (B33335) (-NHCONH-)Introduces an additional hydrogen bond donor and alters the geometry and electronic properties compared to the original amide. mdpi.com
Amide (-CONH-)TriazoleA significantly different, more lipophilic, and larger bioisostere. Designed to explore a different region of the binding pocket while maintaining some of the key electronic features. mdpi.com
Amide (-CONH-)N-AlkylamideThe substitution of the amide hydrogen with an alkyl chain was guided by visual inspection of homology models and docking experiments, suggesting potential for increased hydrophobic interactions. mdpi.com

The experimental evaluation of these synthesized compounds provided valuable feedback for the computational models. For instance, the thioamide and selenoamide derivatives showed significant biological activity, indicating that the hydrogen bond accepting capability of the carbonyl (or its equivalent) is a primary determinant for activity, while the amide N-H hydrogen bond donor might be less critical. mdpi.com Conversely, the N-alkylamides and sulfonamides displayed no significant activity, suggesting that the steric bulk introduced by the alkyl group on the nitrogen or the altered geometry of the sulfonamide is detrimental to binding. mdpi.com

This iterative cycle of computational design, chemical synthesis, and biological testing exemplifies the power of structure-based bioisosterism. It not only facilitates the discovery of novel, potent compounds but also deepens the understanding of the structure-activity relationships (SAR) that govern the interaction between the this compound scaffold and its biological targets. researchgate.net

Role in Structure Activity Relationship Sar Investigations

Impact of N-Isobutyl Group on Biological Interaction Profiles

The N-isobutyl group is a key structural feature in many biologically active benzamides, significantly influencing their interaction with therapeutic targets. Its branched alkyl nature imparts a unique combination of lipophilicity and structural bulk that can modulate a compound's physicochemical properties and pharmacological profile.

The isobutyl group can affect a molecule's lipophilicity and metabolic stability. The presence of this group on the amide nitrogen modifies properties such as solubility and the capacity to interact with biological targets. ontosight.aiontosight.ai For instance, in a series of N-substituted benzimidazole (B57391) derived carboxamides, the introduction of an isobutyl side chain at the nitrogen atom was shown to have a pronounced influence on both antioxidative and antiproliferative activities. tandfonline.comresearchgate.net Specifically, an unsubstituted compound with an isobutyl side chain demonstrated strong activity against HCT116 and H460 cancer cell lines. tandfonline.com

In the context of protein-protein interaction inhibitors, the isobutyl group plays a crucial role. Studies on tris-benzamide alpha-helix mimetics, designed to disrupt the estrogen receptor α (ERα)-coregulator interaction, have highlighted the importance of isobutyl substituents. acs.org In the lead compound ERX-11, two clustered isobutyl groups are thought to constitute a hydrophobic surface that mimics key leucine (B10760876) residues of the LXXLL motif found in ERα coactivators. acs.org SAR studies revealed that replacing either isobutyl group with a smaller methyl group did not significantly alter protein binding but did abolish cell growth inhibition activity. acs.org Furthermore, separating the two isobutyl groups within the molecule also eliminated the antiproliferative potency, confirming that the clustered hydrophobic patch formed by these groups is critical for biological function. acs.org Similarly, in bis-benzamide inhibitors of the androgen receptor (AR), the two isobutyl substituents are key features for activity. mdpi.com

SAR Studies in Benzamide (B126) Derivatives

SAR studies are a cornerstone in the development of benzamide-based therapeutic agents, allowing researchers to systematically refine lead compounds to enhance efficacy and selectivity. ontosight.ai

Bioisosteric replacement of the amide bond in benzamides is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. mdpi.com This involves substituting the amide group with other functional groups that possess similar steric and electronic characteristics. A notable study investigated bioisosteres of the nematicidal ortho-substituted benzamide, Wact-11, which contains an N-isobutylbenzamide core structure. nih.govnih.gov Eight different amide replacements were synthesized and evaluated for their activity against Caenorhabditis elegans. nih.govresearchgate.net

The results highlighted the critical nature of the amide group for nematicidal activity. nih.gov The study found that replacing the amide oxygen with sulfur (Thioamide) or selenium (Selenoamide) preserved the geometric properties of the amide and retained significant biological activity. nih.gov In contrast, other bioisosteres showed markedly reduced or no activity. nih.gov

Table 1: Nematicidal Activity of Wact-11 Amide Bioisosteres against C. elegans

Entry Compound Type Motility Reduction (%) at 10 µM Reference(s)
1 Benzamide (Reference) ~100% nih.gov
2 Thioamide 92% nih.gov
3 Selenoamide 100% nih.gov
4 Urea (B33335) 47% nih.gov
5 N-methylthioamide 59% nih.gov
6 N-alkylamides No significant activity nih.gov
7 Sulfonamide No significant activity nih.gov

This table is based on data reported for the evaluation of Wact-11 bioisosteres against C. elegans. nih.gov

These findings demonstrate that while the amide bond is important, thioamide and selenoamide groups are viable bioisosteric replacements in this specific scaffold, whereas groups like sulfonamides and N-alkylamides are not. nih.gov The 1,2,3-triazole ring has also been successfully utilized as an amide bioisostere in various therapeutic contexts. researchgate.net

The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Numerous in vitro studies have explored these relationships to optimize potency and selectivity.

In the development of human dihydrofolate reductase (hDHFR) inhibitors based on a benzamide structure, SAR studies revealed that the type of ring and the nature of substituents were critical. mdpi.com Derivatives with a 3',4',5'-trimethoxybenzene moiety were significantly more active than those with fewer methoxy (B1213986) groups. mdpi.com The introduction of a chlorine atom at the 3-position of the benzene (B151609) ring did not enhance inhibitory activity. mdpi.com

For benzamide derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine (B145610) side chain was a marked determinant of activity. tandfonline.com Compounds with a para-substituted side chain exhibited more potent inhibition against AChE compared to those with meta- or ortho-substituted chains. tandfonline.com

In the context of anticancer agents, SAR studies on N-substituted benzamide derivatives showed that a substituent at the 2-position of the phenyl ring was crucial for antiproliferative activity. nih.gov Conversely, placing a chlorine atom or a nitro-group on the same ring led to a significant decrease in activity. nih.gov

For GPR35 agonists based on an N-[2-(1H-tetrazol-5-yl)phenyl]benzamide scaffold, substitutions on the benzamide's phenyl ring were key to potency. nih.govacs.org A methoxy group at the para-position was beneficial, and adding a fluoro group at the ortho-position further improved potency, leading to compound 63 with an EC₅₀ of 0.041 μM. nih.gov

Table 2: Examples of Positional and Substituent Effects in Benzamide Derivatives

Compound Class Target/Activity Favorable Substituent/Position Unfavorable Substituent/Position Reference(s)
Benzamide-Trimethoprim Hybrids hDHFR Inhibition 3',4',5'-trimethoxybenzene 3-chloro; fewer than 3 methoxy groups mdpi.com
Benzamides with Pyridine-linked 1,2,4-Oxadiazole Fungicidal Activity 2-Fluoro on aniline (B41778) ring Other substituents nih.gov
N-substituted Benzamides Antiproliferative (Anticancer) 2-substituent on phenyl ring Chlorine or nitro group on the same ring nih.gov
Benzamides with Dimethylamine Side Chain AChE Inhibition Para-position of side chain Meta- or Ortho-position of side chain tandfonline.com

These examples underscore the principle that minor positional or substituent changes on the benzamide scaffold can lead to dramatic shifts in biological activity, a fundamental concept leveraged in rational drug design.

Design and Evaluation of Amide Bioisosteres (e.g., Thioamides, Selenoamides, Ureas, Sulfonamides, Triazoles)

Conformational Restriction Approaches in SAR

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the potency and selectivity of a flexible molecule by locking it into its biologically active conformation. acs.org This reduces the entropic penalty of binding to a target protein. acs.org This approach has been widely applied to benzamide derivatives.

One method involves introducing substituents that influence the molecule's preferred shape. For example, the fluorination of a benzamide at the 2,6-positions was found to induce a non-planar conformation, which was closer to the active conformation, thereby acting as a conformational restraint and increasing inhibitory potency against the FtsZ protein. mdpi.com

A more direct approach involves incorporating rigid structural elements into the molecule. In the development of tris-benzamide ERα modulators, a flexible isobutyl group was replaced with a rigid cyclohexane (B81311) moiety. acs.org This rigidification led to a significant improvement in binding affinity and potency. acs.org Similarly, in another study, a benzimidazole group was used as a rigid substitute for a more flexible part of the molecule, a strategy that successfully shifted the compound's kinase inhibitory profile from FMS to FLT3. nih.gov

The side chains of benzamides are also common targets for conformational restriction. To probe the bioactive conformation of dopamine (B1211576) D2 receptor antagonists like clebopride, its flexible N-benzylpiperidine side chain was replaced with rigid phenyl-substituted quinolizidine (B1214090) and indolizidine systems. nih.gov This allowed for a systematic exploration of the spatial orientation of the phenyl group, leading to compounds with distinct pharmacological profiles. nih.gov This strategy has also been employed to develop benzamide bioisosteres with conformationally restricted dihydroheteroazole or cyclic amidine substructures, resulting in potent and selective dopamine D4 receptor agonists. capes.gov.brnih.gov

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral benzamide derivatives. Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with different stereoisomers of a drug molecule.

The importance of stereochemistry was clearly demonstrated in conformationally restricted benzamide derivatives designed as dopamine receptor antagonists. nih.gov The biological activity of indolizidine derivatives was found to be highly dependent on the stereochemical orientation of a phenyl substituent. The 2α-phenyl isomers acted as potent central dopamine D2 receptor antagonists, whereas the 2β-phenyl isomer was a gastric motility stimulant with no significant central D2 antagonist activity. nih.gov This divergence in activity between stereoisomers highlights how a specific 3D arrangement is required for interaction with the intended receptor.

In the pursuit of selective dopamine D4 receptor agonists, enantiopure synthesis was used to create specific chiral benzamide bioisosteres. capes.gov.brnih.gov The chiral phenyltetrahydropyrimidine derivative ent-2a (FAUC 312) and the chiral phenyldihydroimidazole derivative 4e (FAUC 179) both showed strong and highly selective binding to the dopamine D4 receptor, with their specific stereochemistry being essential for this high affinity and selectivity. capes.gov.brnih.gov

Furthermore, complex molecular dynamics, such as restricted rotation around chemical bonds, can create chiral environments. NMR spectroscopy of certain N-benzoyl-N,N′-bis(2,6-diethylphenyl)-benzamidines revealed diastereotopic groups, which is attributed to chirality arising from the hindered rotation about aryl-N bonds. arkat-usa.org This indicates that even in molecules without a classic chiral center, the stable, rotationally restricted conformations (rotamers) can present different faces to a biological target, influencing activity. arkat-usa.org

Biomolecular Interactions and Mechanistic Biology in Vitro and in Silico Focus

Modulation of Receptor-Coactivator Interactions

The N-isobutylbenzamide scaffold serves as a foundational element in the design of molecules that disrupt the critical interactions between nuclear receptors and their coactivators, a key process in the transcription of genes related to disease progression.

Oligo-benzamide structures have been developed as mimics of α-helical structures to block the interaction between Estrogen Receptor Alpha (ERα) and its coactivator proteins. acs.org These small molecules, known as coactivator binding inhibitors (CBIs), represent a different modality from traditional antagonists that compete with the natural ligand, estradiol. nih.gov

Research into tris-benzamide inhibitors, which evolved from bis-benzamide designs, has shown that specific modifications are crucial for activity. acs.org For instance, a 2-hydroxyethyl group was found to be important for both protein binding and antiproliferative activity in ZR-75 breast cancer cells. The removal of the hydroxyl group or its replacement with a methoxy (B1213986) group significantly diminished the compound's efficacy. acs.org Further optimization through the addition of alkyl substituents at the C-terminus led to a substantial increase in both binding affinity and cell growth inhibition potency compared to the parent compound, ERX-11. acs.org Computational docking models have been used to propose binding poses for these types of molecules within the coactivator binding groove of ERα. nih.gov

The interaction between the Androgen Receptor (AR) and its coactivators is a pivotal driver in the growth of prostate cancer cells. researchgate.netnih.gov Bis-benzamides, which incorporate the this compound moiety, have been designed as α-helix mimetics to inhibit this protein-protein interaction. researchgate.netnih.gov These molecules are engineered to block the activation function-2 (AF-2) domain of the AR, preventing the binding of coactivators that feature an LXXLL motif, such as the Proline-, glutamic acid-, and leucine-rich protein 1 (PELP1). nih.gov

Structure-activity relationship (SAR) studies have identified key features for potent inhibition. A nitro group at the N-terminus of the bis-benzamide structure was found to be essential for biological activity. researchgate.netnih.gov Biochemical studies confirmed that potent compounds from this class exert their anticancer effects by directly inhibiting the AR-PELP1 interaction and subsequent AR-mediated gene transactivation. researchgate.netnih.gov For example, compound 14d from a synthesized library demonstrated significant antiproliferative activity in LNCaP prostate cancer cells. researchgate.net

Table 1: Activity of Bis-Benzamide Compound 14d

Compound Target Cell Line Assay Result (IC₅₀) Citation
14d LNCaP (Prostate Cancer) MTT Proliferation 16 nM researchgate.netnih.gov

Estrogen Receptor Alpha (ERα) Coregulator Binding Inhibition

Enzymatic Target Engagement

The this compound structure is also integral to inhibitors targeting specific enzymes involved in viral replication and parasitic survival.

The main protease (Mpro, or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drug development. bioprofile.cnnih.gov N-substituted benzamides, including 2-amino-N-isobutylbenzamide, have been utilized as reactants in the synthesis of complex heterocyclic compounds designed to inhibit Mpro. researchgate.net

In silico molecular docking and dynamic simulation studies have shown that these derivative compounds can effectively bind to the active site of the enzyme. researchgate.net The binding is stabilized primarily through multiple hydrogen bonds and hydrophobic interactions. researchgate.net This research highlights the utility of the benzamide (B126) scaffold as a valuable starting point for designing potent, non-covalent inhibitors of viral proteases. researchgate.netd-nb.info

This compound is a component of compounds developed as antimalarials that target the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). acs.orgnih.gov This enzyme is crucial for maintaining sodium ion homeostasis in the parasite, and its inhibition leads to disruption of this balance, changes in parasite pH, and ultimately, cell death. acs.orgnih.gov

In a study optimizing a series of 2,3-dihydroquinazolinone-3-carboxamides, various N-alkyl substituents were evaluated for their effect on anti-parasitic activity. The N-isobutyl group was found to be moderately tolerated. nih.gov While a cyclopropyl (B3062369) group was equipotent to the lead N-methyl compound, larger groups like isopropyl were not well tolerated, demonstrating clear SAR for this position. acs.orgnih.gov

Induction of Cellular Processes

Apoptosis Induction Mechanisms in Cell Lines

N-substituted benzamides, with declopramide (B1670142) as a representative compound, have been shown to induce apoptosis in various cell lines. In murine 70Z/3 pre-B cells and human promyelocytic cancer HL60 cells, declopramide concentrations exceeding 250 μM trigger a cascade of events leading to programmed cell death. nih.govnih.gov The mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates caspase-9. nih.govnih.gov

The crucial role of the caspase cascade is highlighted by the fact that apoptosis can be inhibited by broad-spectrum caspase inhibitors like zVADfmk and the specific caspase-9 inhibitor zLEDHfmk. nih.govnih.gov Conversely, the caspase-8 inhibitor zIEDHfmk shows a less pronounced effect, suggesting the intrinsic pathway of apoptosis is the primary route of action. nih.gov Further supporting this, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells effectively inhibits declopramide-induced apoptosis. nih.govnih.gov

Interestingly, prior to the onset of apoptosis, declopramide induces a G2/M cell cycle block. nih.govnih.gov This cell cycle arrest occurs even in the presence of caspase inhibitors and in cells overexpressing Bcl-2, indicating that it is an event upstream of the final apoptotic execution. nih.govnih.gov While the tumor suppressor protein p53 is induced in 70Z/3 cells by declopramide, the apoptotic mechanism and the G2/M block are not dependent on its activation, as these effects are also observed in p53-deficient HL60 cells. nih.govnih.gov

Table 1: Effects of Declopramide on Apoptosis and Cell Cycle in Cell Lines

Cell Line Concentration Key Observations Reference
70Z/3 (murine pre-B) >250 μM Cytochrome c release, Caspase-9 activation, G2/M block nih.govnih.gov

Insect and Nematode Biological Activity Mechanisms (excluding vertebrate toxicity)

Selective Inhibition of Nematode Complex II

A significant mechanism of action for this compound and related ortho-substituted benzamides is the selective inhibition of mitochondrial complex II (succinate dehydrogenase) in nematodes. nih.gov This inhibition is a key factor in their nematicidal activity. These compounds have demonstrated effectiveness against Caenorhabditis elegans and other parasitic nematodes, while exhibiting low toxicity in mammalian cells and vertebrate models. nih.gov

Reverse genetic experiments have confirmed that the lethal effect of these benzamides on nematodes is a direct result of targeting complex II, an essential enzyme in both the tricarboxylic acid (TCA) cycle and the respiratory electron transport chain. nih.gov X-ray crystallography studies of Ascaris suum complex II co-crystallized with related benzamide compounds have provided structural insights into this interaction, supporting complex II as the primary target. nih.gov

In silico docking studies suggest that these benzamides occupy the quinone-binding pocket (Q-site) of the nematode complex II. nih.gov The analysis of the E. granulosus complex II sequence shows conservation of the key residues involved in benzamide binding, suggesting a similar mechanism of action across different nematode species. nih.gov

Ecdysteroid Receptor Binding and Molting Hormone Activity in Insects

This compound derivatives, such as 3,5-di-tert-butyl-4-hydroxy-N-isobutyl-benzamide, function as non-steroidal ecdysteroid agonists in insects. scispace.comneliti.com These compounds mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the ecdysteroid receptor (EcR). annualreviews.org The EcR forms a heterodimer with the ultraspiracle protein (USP) to create a functional receptor complex. plos.orggoogle.com

The binding of these benzamide compounds to the EcR/USP complex triggers a premature and abortive molting process in larval stages, which is ultimately lethal to the insect. neliti.comannualreviews.org This mode of action makes them effective as insect growth regulators (IGRs). researchgate.net The selectivity of these compounds for certain insect orders, such as Lepidoptera, is attributed to differences in the binding affinity of the compound to the EcR among different insect species. neliti.com For instance, the affinity of some ecdysone (B1671078) agonists for the receptor in Lepidoptera is significantly higher than in other orders. plos.org

Table 2: Ecdysteroid Agonist Activity of this compound Derivatives

Compound Class Target Receptor Mechanism of Action Result in Insects Reference

Antimicrobial Activity Mechanisms (e.g., Anti-Helicobacter pylori) in vitro

While specific studies on this compound's anti-Helicobacter pylori activity are not detailed in the provided search results, the broader class of benzamide derivatives has shown significant promise as anti-H. pylori agents. For example, the benzamide derivative BAS-118 exhibits potent and selective antibacterial activity against H. pylori, including strains resistant to clarithromycin (B1669154) and metronidazole. nih.gov

Herbal formulas containing compounds with benzamide-like structures have also been investigated. A study on the Hezi Qingyou Formula (HZQYF) demonstrated its in vitro anti-H. pylori effects through multiple mechanisms. nih.gov These include:

Down-regulation of gene expression: The formula was found to decrease the expression of genes crucial for adhesion (alpA, alpB, babA), urease production (ureE, ureF), and motility (flaA, flaB). nih.gov

Morphological changes: Scanning electron microscopy revealed alterations in the morphology of H. pylori after treatment. nih.gov

Increased membrane permeability: The formula increased the permeability of the bacterial extracellular membrane. nih.gov

Inhibition of urease activity: A key virulence factor of H. pylori, urease activity was found to be decreased. nih.gov

These findings suggest that benzamide-related structures can exert their anti-H. pylori effects by disrupting multiple physiological processes essential for the bacterium's survival and virulence.

Table 3: Compound Names Mentioned

Compound Name
This compound
Declopramide
zVADfmk
zLEDHfmk
zIEDHfmk
Bcl-2
p53
3,5-di-tert-butyl-4-hydroxy-N-isobutyl-benzamide
20-hydroxyecdysone (20E)
BAS-118
Clarithromycin

Applications As Precursors and Intermediates in Complex Organic Synthesis

Synthesis of Advanced Amidine Scaffolds

Amidine functionalities are crucial components in many biologically active compounds and are important ligands in coordination chemistry. While the direct self-condensation of N-arylbenzamides (benzanilides) in the presence of a dehydrating agent like phosphoric anhydride (B1165640) can lead to the formation of N-substituted aroyl benzamidines, the reaction with N-alkylbenzamides such as N-isobutylbenzamide can follow a different pathway. arkat-usa.org

Research has shown that under similar conditions (phosphoric anhydride in chloroform), the reaction of an N-alkylbenzamide can result in the formation of a dibenzamide. arkat-usa.org This highlights a distinct reactivity pattern compared to its N-aryl counterparts.

In a study on the synthesis and stereochemistry of benzamidines, this compound was prepared via the Schotten-Baumann reaction of N-isobutylamine and benzoyl chloride. umich.edu While this study focused on the self-condensation of benzanilides to form N-aroyl benzamidines, it underscores the accessibility of this compound as a starting material for related transformations. umich.edu The synthesis of more complex, advanced amidine scaffolds often involves multi-step sequences where an this compound-derived unit is modified to generate the desired amidine functionality. For instance, a common strategy involves the conversion of the amide to a thioamide or an imidoyl chloride, which are then reacted with amines to furnish the target amidines.

A general approach to N-arylamides has been developed through a hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. mdpi.com The required amidine precursors can be synthesized from nitriles and amines, suggesting a potential, albeit indirect, route where an this compound-related structure could be involved in the synthesis of more complex amidine-containing targets. mdpi.com

Table 1: Synthesis of this compound
ReactantsReagents/ConditionsProductReference
N-Isobutylamine, Benzoyl chlorideSchotten-Baumann reaction, Recrystallization from ethanolThis compound umich.edu

Construction of Fused Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems, which form the core of many pharmaceuticals and agrochemicals.

One notable application is in the synthesis of 2,3-dihydroquinazolinone-3-carboxamides, which have been investigated as antimalarial agents. In this context, 2-amino-N-isobutylbenzamide serves as a key starting material. acs.org This intermediate is prepared through the standard amide coupling of 2-aminobenzoic acid and isobutylamine (B53898) using coupling agents like EDCI and HOBt. acs.org The resulting 2-amino-N-isobutylbenzamide can then undergo further cyclization reactions to build the quinazolinone scaffold.

In another example, this compound derivatives are used to construct pyrrolo[3,2-b]quinoxaline-based Eph tyrosine kinase inhibitors. For instance, 3-(2-(4-(2-bromo-5-chlorobenzoyl)phenoxy)acetamido)-N-isobutylbenzamide was synthesized as part of a library of compounds designed to probe the structure-activity relationship of these kinase inhibitors. sci-hub.se This demonstrates the role of the this compound moiety as a key structural component in the final bioactive molecule.

Furthermore, the synthesis of imidazo[1,2-b]pyridazine-based compounds has utilized this compound derivatives. Specifically, 3-(imidazo[1,2-b]pyridazin-6-yl)-N-isobutylbenzamide has been synthesized via a Suzuki coupling reaction, highlighting the utility of this compound as a scaffold that can be functionalized through cross-coupling methodologies to create complex heterocyclic architectures.

The synthesis of C,N-diheteroarylcarbamidines has been achieved through the cycloaddition reaction of heterocyclic azides with 2-cyanoacetamidines. beilstein-journals.org While not a direct use of this compound, the resulting amidine structures are analogous to those that could be derived from it, suggesting potential applications in similar cycloaddition strategies for the construction of linked heterocyclic systems.

Table 2: this compound Derivatives in Heterocyclic Synthesis
Starting MaterialReaction/Target ScaffoldResulting Compound/IntermediateReference
2-Aminobenzoic acid, IsobutylamineAmide coupling / 2,3-Dihydroquinazolinone synthesis2-Amino-N-isobutylbenzamide acs.org
3-Amino-N-isobutylbenzamidePeptide coupling / Pyrrolo[3,2-b]quinoxaline synthesis3-(2-(4-(2-bromo-5-chlorobenzoyl)phenoxy)acetamido)-N-isobutylbenzamide sci-hub.se
N/ASuzuki coupling / Imidazo[1,2-b]pyridazine synthesis3-(Imidazo[1,2-b]pyridazin-6-yl)-N-isobutylbenzamide

Preparation of Naphthoquinone-Benzamide Conjugates

Naphthoquinone-benzamide conjugates are a class of compounds that have attracted significant interest due to their potential cytotoxic and anticancer activities. This compound has been directly incorporated into such structures.

In a recent study, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were designed and synthesized as potential apoptosis inducers. arkat-usa.orgnih.gov Among the synthesized compounds was 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-isobutylbenzamide. nih.gov The synthesis involved a multi-step process where 1,4-naphthoquinone (B94277) was first reacted with 4-aminobenzoic acid to form an intermediate, which was then coupled with isobutylamine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and NEt₃ (triethylamine) in DMF (dimethylformamide). arkat-usa.org

The resulting conjugate, which features the this compound moiety, was evaluated for its cytotoxic activity against various cancer cell lines. nih.gov This work exemplifies the direct use of this compound as a building block to introduce specific lipophilic and hydrogen-bonding characteristics into a larger, biologically active molecule.

Table 3: Synthesis of a Naphthoquinone-N-Isobutylbenzamide Conjugate
PrecursorAmineCoupling ReagentsProductYieldReference
4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acidIsobutylamineTBTU, NEt₃ in DMF4-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-N-isobutylbenzamide77% nih.gov

Role in Multi-Step Synthetic Routes to Investigational Chemical Probes

This compound and its derivatives play a significant role as intermediates in the multi-step synthesis of various investigational chemical probes designed to modulate the function of biological targets such as receptors and enzymes.

One area of investigation is the development of ecdysone (B1671078) receptor ligands. 3,5-Di-tert-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB) has been identified as an ecdysone agonist, a class of compounds that mimic the insect molting hormone and are valuable as chemical probes and potential insecticides. researchgate.netresearchgate.net The synthesis of such molecules relies on the formation of the this compound core.

In the field of cancer research, tris-benzamide derivatives have been developed as estrogen receptor (ER) coregulator binding modulators. A structure-activity relationship study of these compounds included the synthesis of 4-[4-[3-(2-Hydroxyethoxy)-4-nitrobenzamido]-3-isobutoxybenzamido]-3-isobutoxy-N-isobutylbenzamide. acs.org This complex molecule, containing an this compound terminus, was investigated for its ability to inhibit the growth of ERα-positive breast cancer cells. acs.org

Furthermore, N-alkyl-substituted (α-piperazinylbenzyl)benzamides have been synthesized and evaluated as highly selective delta opioid receptor agonists. nih.gov The study highlighted that the substitution pattern on the amide nitrogen was crucial for binding affinity, with N-monoalkylbenzamide derivatives showing significant activity. nih.gov This underscores the importance of the this compound structural motif in designing selective ligands for G-protein coupled receptors.

The compound N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide is another example of a chemical probe of interest in medicinal chemistry and pharmacology. ontosight.ai Its complex structure suggests its potential for interacting with various biological targets, and its synthesis would involve the strategic use of an this compound precursor. ontosight.ai

Table 4: Examples of Investigational Chemical Probes Derived from this compound
Compound Class/NameBiological Target/ApplicationRole of this compound MoietyReference(s)
3,5-Di-tert-butyl-4-hydroxy-N-isobutyl-benzamide (DTBHIB)Ecdysone Receptor AgonistCore structural component of the ligand researchgate.netresearchgate.net
Tris-benzamide derivativesEstrogen Receptor Coregulator Binding ModulatorTerminal unit in a multi-benzamide scaffold acs.org
N-Alkyl-substituted (α-piperazinylbenzyl)benzamidesSelective Delta Opioid Receptor AgonistKey structural element for receptor affinity and selectivity nih.gov
N-Isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamideGeneral Chemical ProbePart of a complex structure for exploring biological activity ontosight.ai

Q & A

Q. What are the standard synthesis protocols for N-Isobutylbenzamide, and how should experimental reproducibility be ensured?

this compound can be synthesized via reactions such as the condensation of benzoyl chloride with isobutylamine. A documented method involves reacting this compound with phosphoric anhydride in chloroform at room temperature, yielding derivatives like N-isobutyldibenzamide after 41 hours (24% yield) . To ensure reproducibility:

  • Provide detailed reaction conditions (solvent, temperature, stoichiometry) in the experimental section.
  • Include characterization data (e.g., NMR, IR, melting point) for both starting materials and products.
  • Reference established protocols from peer-reviewed literature and adhere to journal guidelines for experimental reporting .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR Spectroscopy : Confirm molecular structure by analyzing proton and carbon chemical shifts.
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns. Cross-validate data with computational predictions (e.g., PubChem entries for analogous compounds) and report uncertainties in measurements .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) such as gloves and goggles.
  • Avoid inhalation (S22) and skin contact (S24/25) per safety data sheets.
  • Store in a ventilated area and dispose of waste via approved chemical protocols .

Q. What are the best practices for documenting experimental procedures to enable replication?

  • Separate detailed synthetic steps into main text and supplementary materials.
  • For known compounds, cite prior literature; for novel derivatives, include purity assays (e.g., HPLC) and spectral data.
  • Follow journal-specific guidelines to avoid redundancy between text, tables, and figures .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in low-yield transformations?

  • Use kinetic studies (e.g., varying reaction time/temperature) to identify rate-limiting steps.
  • Employ isotopic labeling (e.g., ¹⁸O in phosphoric anhydride) to trace bond formation.
  • Compare experimental outcomes with computational simulations (e.g., DFT calculations) .

Q. How should researchers address contradictions in spectroscopic or synthetic data for this compound derivatives?

  • Replicate experiments under identical conditions to rule out procedural errors.
  • Perform advanced analyses (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities.
  • Critically evaluate data reliability using criteria such as instrument calibration and peer validation .

Q. What strategies optimize the yield of this compound derivatives in challenging reactions?

  • Screen alternative catalysts (e.g., Lewis acids) or solvents to improve reaction efficiency.
  • Adjust stoichiometry (e.g., excess reagent) or employ microwave-assisted synthesis for faster kinetics.
  • Monitor reaction progress via TLC or in situ spectroscopy .

Q. How can computational modeling enhance the study of this compound’s physicochemical properties?

  • Predict solubility, stability, and reactivity using software like Gaussian or COSMO-RS.
  • Validate models with experimental data (e.g., logP values from HPLC) and publish discrepancies for further analysis .

Q. What methodologies are recommended for comparative studies between this compound and its structural analogs?

  • Design structure-activity relationship (SAR) studies by modifying substituents (e.g., fluorinated benzamides).
  • Use standardized assays (e.g., enzyme inhibition) to compare bioactivity.
  • Apply multivariate statistical analysis to identify key structural determinants of function .

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